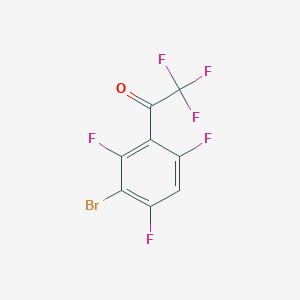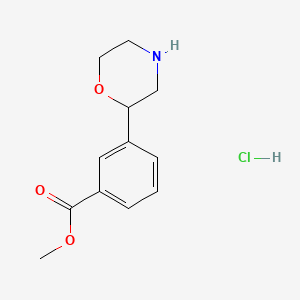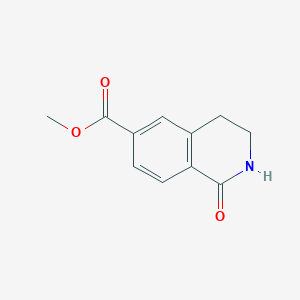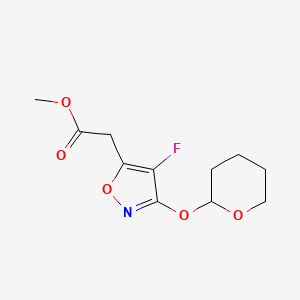
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is a heterocyclic organic compound. It features a pyridine ring substituted with bromine, methoxy, and methyl groups. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one typically involves the bromination of a precursor pyridine derivative. A common synthetic route might include:
Starting Material: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a solvent like acetic acid.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to handle bromine safely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions might target the bromine substituent, converting it to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for drug development, especially in targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with enzymes or receptors in the body, altering biochemical pathways. The bromine and methoxy groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the additional methyl groups.
4-Methoxy-1,6-dimethylpyridin-2(1h)-one: Lacks the bromine substituent.
3-Bromo-1,6-dimethylpyridin-2(1h)-one: Lacks the methoxy group.
Uniqueness
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring, which can influence its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(12-3)7(9)8(11)10(5)2/h4H,1-3H3 |
Clave InChI |
AHHLCQXUELDZOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)

![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)


![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
